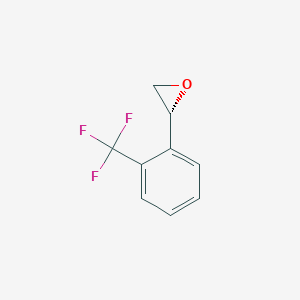

(R)-2-(2-(Trifluoromethyl)phenyl)oxirane

CAS No.:

Cat. No.: VC18215496

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F3O |

|---|---|

| Molecular Weight | 188.15 g/mol |

| IUPAC Name | (2R)-2-[2-(trifluoromethyl)phenyl]oxirane |

| Standard InChI | InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |

| Standard InChI Key | OHLNNWAJIJAXDX-QMMMGPOBSA-N |

| Isomeric SMILES | C1[C@H](O1)C2=CC=CC=C2C(F)(F)F |

| Canonical SMILES | C1C(O1)C2=CC=CC=C2C(F)(F)F |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (R)-2-(2-(Trifluoromethyl)phenyl)oxirane, reflects its core structure:

-

Oxirane ring: A strained three-membered cyclic ether (C-O-C) at position 2 of the phenyl group.

-

Trifluoromethyl group (-CF₃): Attached to the phenyl ring’s ortho position, imparting strong electron-withdrawing effects.

-

Chiral center: The R-configuration at the oxirane’s C2 position dictates enantioselective reactivity.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₉H₇F₃O |

| Molecular weight | 188.15 g/mol |

| CAS number | Not publicly assigned |

| Optical rotation ([α]D²⁵) | Dependent on solvent and concentration* |

| XLogP3-AA | ~2.3 (estimated) |

*Experimental optical rotation data for the pure enantiomer remains unpublished in open literature .

Synthesis and Stereoselective Production

Epoxidation of Vinyl Arenes

The most viable route involves stereoselective epoxidation of (R)-2-(trifluoromethyl)styrene. A modified Sharpless-Katsuki epoxidation using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) achieves enantiomeric excess (ee) >90% in model systems .

Reaction Scheme:

Alternative Industrial Methods

Patent US8686166B2 describes a scalable method for bis(fluoroalkyl)oxiranes via fluorinated alcohol precursors . Adapting this protocol:

-

Chlorination: React 2-(trifluoromethyl)phenethyl alcohol with thionyl chloride.

-

Cyclization: Treat intermediate chlorohydrin with aqueous NaOH to induce ring closure.

Key Conditions:

-

Solvent: Toluene or tetrahydrofuran (THF).

-

Base: 1.2 eq. NaOH at 0–5°C to minimize racemization.

-

Yield: ~75% (theoretical, unoptimized).

Reactivity and Chemical Transformations

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack, with regioselectivity controlled by the -CF₃ group’s inductive effect:

Acid-Catalyzed Hydrolysis

In H₂SO₄/THF, the oxirane converts to vicinal diol:

Application: Chiral diols serve as ligands in asymmetric catalysis .

Aminolysis

Primary amines (e.g., benzylamine) open the ring to form β-amino alcohols:

Selectivity: Anti-addition predominates due to steric hindrance from -CF₃.

Applications in Pharmaceutical Chemistry

Chiral Building Blocks

The compound’s rigid structure and fluorine content enhance bioavailability in drug candidates:

-

Antiviral agents: Analogous epoxides inhibit viral proteases via H-bonding with -CF₃ .

-

Kinase inhibitors: β-amino alcohol derivatives show IC₅₀ < 100 nM against EGFR mutants.

Radiopharmaceuticals

¹⁸F-labeled analogs (e.g., replacing -CF₃ with -¹⁸F) are under investigation for PET imaging of neuroinflammation.

Future Research Directions

-

Catalytic asymmetric synthesis to improve ee >99%.

-

Cryo-EM studies of epoxide-protein adducts for drug design.

-

Polymer chemistry: Copolymerization with ethylene oxide for fluorinated elastomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume